Ethyl trans-4-phenyl-2-butenoate
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Overview
Description
Ethyl trans-4-phenyl-2-butenoate is an organic compound with the molecular formula C12H14O2. It is a pale yellow oil that is used in various chemical reactions and research applications. The compound is characterized by its trans configuration, which refers to the arrangement of substituents around the double bond in the molecule.
Scientific Research Applications
Ethyl trans-4-phenyl-2-butenoate is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals
Safety and Hazards
Ethyl trans-4-phenyl-2-butenoate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of inhalation, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trans-4-phenyl-2-butenoate can be synthesized through several methods. One common method involves the reaction of E-phenylethenylboronic acid with ethyl bromoacetate in the presence of a palladium catalyst. The reaction is typically carried out in tetrahydrofuran at 65°C under an inert atmosphere for about 8 hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl trans-4-phenyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, forming ethyl 4-phenylbutanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl 4-phenylbutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of ethyl trans-4-phenyl-2-butenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Ethyl trans-2-butenoate: Similar in structure but lacks the phenyl group.
Ethyl 4-bromocrotonate: Contains a bromine atom instead of a phenyl group.
Ethyl 3-methyl-4-oxocrotonate: Contains a keto group instead of a phenyl group
Uniqueness: Ethyl trans-4-phenyl-2-butenoate is unique due to its phenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where the phenyl group plays a crucial role in the desired chemical transformations.
Properties
IUPAC Name |
ethyl (E)-4-phenylbut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZBCBTUPJJIKA-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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